molecular formula C17H17N3O3S3 B2982153 N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide CAS No. 1219389-10-2

N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide

Cat. No.: B2982153
CAS No.: 1219389-10-2
M. Wt: 407.52
InChI Key: NZVPYGDRHCNHAJ-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide is a complex organic compound that features a unique combination of benzo[d]thiazole, thiophene, and pyrrolidine moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of Benzo[d]thiazole Moiety: This can be achieved through the cyclization of 2-aminobenzenethiol with a suitable aldehyde or ketone.

    Thiophene Ring Construction: The thiophene ring can be synthesized via the Fiesselmann thiophene synthesis, which involves the reaction of α-haloketones with thiourea.

    Pyrrolidine Ring Formation: The pyrrolidine ring can be introduced through the reaction of an appropriate amine with a suitable dihalide.

    Final Coupling: The final step involves coupling the benzo[d]thiazole-thiophene intermediate with the pyrrolidine derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene and pyrrolidine rings can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain kinases or proteases by binding to their active sites, thereby blocking their function and affecting cellular processes like proliferation, apoptosis, or signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various research applications.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-1-methylsulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S3/c1-26(22,23)20-9-4-6-13(20)15(21)19-16-11(8-10-24-16)17-18-12-5-2-3-7-14(12)25-17/h2-3,5,7-8,10,13H,4,6,9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZVPYGDRHCNHAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC1C(=O)NC2=C(C=CS2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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